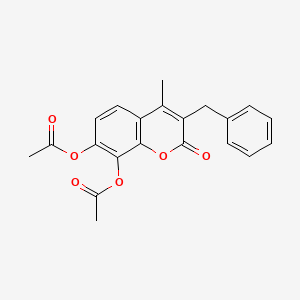![molecular formula C18H16FN3OS3 B3593806 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3593806.png)
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
描述
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of 5-benzylsulfanyl-1,3,4-thiadiazole: This can be achieved by reacting benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield 5-benzylsulfanyl-1,3,4-thiadiazole.
Synthesis of the acetamide derivative: The 5-benzylsulfanyl-1,3,4-thiadiazole is then reacted with 3-fluoro-4-methylaniline in the presence of an acylating agent such as acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiadiazole ring and the benzylsulfanyl group may play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-benzylsulfanyl-1,3,4-thiadiazol-2-amine: Shares the thiadiazole core but lacks the acetamide and fluoro-methylphenyl groups.
2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Contains a thiadiazole ring but differs in the overall structure and functional groups.
Uniqueness
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
属性
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS3/c1-12-7-8-14(9-15(12)19)20-16(23)11-25-18-22-21-17(26-18)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQEFIXWPNBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-(4,7-DIMETHYL-2-OXO-5-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3593725.png)
![METHYL 2-[5-(CARBAMOYLMETHOXY)-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE](/img/structure/B3593732.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL BENZOATE](/img/structure/B3593739.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3593747.png)
![N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3593751.png)
![3-METHOXY-4-[(4-NITROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593759.png)
![4-[(2-BROMOPHENYL)METHOXY]-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593779.png)
![METHYL 4-[({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)METHYL]BENZOATE](/img/structure/B3593788.png)
![4-(3,3-DIMETHYL-2-OXOBUTOXY)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3593793.png)

![7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B3593799.png)
![3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3593802.png)
![7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593817.png)
![7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-HYDROXY-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B3593820.png)
